Antagoniste du récepteur CRTh2 2

Vue d'ensemble

Description

AP-768 est un médicament de petite molécule qui agit comme un antagoniste sélectif et puissant du récepteur de la prostaglandine D2 2 (CRTH2). Ce composé a été principalement développé pour ses applications thérapeutiques potentielles dans le traitement des maladies du système immunitaire et des maladies respiratoires, telles que l'asthme .

Applications De Recherche Scientifique

AP-768 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving CRTH2 antagonists.

Biology: Investigated for its effects on immune cell signaling and inflammation.

Medicine: Explored as a potential therapeutic agent for treating asthma and other respiratory diseases.

Industry: Utilized in the development of new drugs targeting CRTH2 receptors.

Mécanisme D'action

Target of Action

The primary target of CRTh2 antagonist 2 is the Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTh2) . CRTh2 is a G-protein coupled receptor predominantly expressed on various cell types including eosinophils, mast cells, and basophils . It plays a significant role in orchestrating mechanisms of inflammation in allergies and asthma .

Mode of Action

CRTh2 antagonist 2 interacts with its target by blocking the activation of the CRTh2 receptor . This interaction inhibits the chemotaxis of Th2 lymphocytes, eosinophils, and basophils, potentiation of histamine release from basophils, production of inflammatory cytokines (IL-4, IL-5, and IL-13) by Th2 cells, eosinophil degranulation, and prevention of Th2 cell apoptosis .

Biochemical Pathways

The activation of CRTh2 leads to a reduction of intracellular cAMP and calcium mobilization . This results in the chemotaxis of Th2 lymphocytes, eosinophils, mast cells, and basophils .

Pharmacokinetics

It is known that crth2 antagonists are orally administered . More research is needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of CRTh2 antagonist 2’s action include blocking eosinophil activation and chemotaxis , reducing eosinophilia, nasal mucosal swelling, and clinical symptoms of allergic rhinitis . It also improves lung function and quality of life, and reduces asthma exacerbations and SABA use in asthmatics .

Action Environment

It is known that the efficacy of crth2 antagonists in asthma can be controversial, suggesting that individual patient characteristics or environmental factors may influence the compound’s action, efficacy, and stability . More research is needed to provide a detailed discussion on how environmental factors influence the compound’s action.

Orientations Futures

Analyse Biochimique

Biochemical Properties

CRTh2 antagonist 2 plays a crucial role in biochemical reactions by interacting with the CRTh2 receptor, a G protein-coupled receptor. This interaction inhibits the binding of prostaglandin D2 to the receptor, thereby preventing the downstream signaling pathways that lead to inflammation and allergic responses. The compound also interacts with various enzymes and proteins involved in the inflammatory response, such as eosinophils, basophils, and T-helper type 2 cells .

Cellular Effects

CRTh2 antagonist 2 exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the activation and migration of eosinophils and basophils, which are key players in allergic inflammation. Additionally, CRTh2 antagonist 2 affects cell signaling pathways by blocking the CRTh2 receptor, leading to reduced production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13. This results in decreased gene expression related to inflammation and a reduction in cellular metabolism associated with allergic responses .

Molecular Mechanism

The molecular mechanism of CRTh2 antagonist 2 involves its binding to the CRTh2 receptor, thereby preventing the activation of the receptor by prostaglandin D2. This inhibition blocks the G protein-coupled receptor signaling pathway, which is responsible for the chemotaxis and activation of immune cells. By inhibiting this pathway, CRTh2 antagonist 2 reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CRTh2 antagonist 2 have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation. Long-term studies have shown that CRTh2 antagonist 2 can maintain its inhibitory effects on immune cell activation and inflammation for extended periods, although the degree of inhibition may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of CRTh2 antagonist 2 vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and allergic responses without significant adverse effects. At higher doses, CRTh2 antagonist 2 may exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

CRTh2 antagonist 2 is involved in various metabolic pathways, primarily those related to the inflammatory response. The compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, CRTh2 antagonist 2 reduces the production of pro-inflammatory mediators, thereby modulating metabolic flux and metabolite levels associated with inflammation .

Transport and Distribution

Within cells and tissues, CRTh2 antagonist 2 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of CRTh2 antagonist 2, affecting its overall efficacy and activity in targeting the CRTh2 receptor .

Subcellular Localization

The subcellular localization of CRTh2 antagonist 2 is primarily within the plasma membrane, where it interacts with the CRTh2 receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s activity and function, as they determine its accessibility to the CRTh2 receptor and other biomolecules involved in the inflammatory response .

Méthodes De Préparation

La préparation d'AP-768 implique plusieurs voies de synthèse et conditions de réaction. L'une des méthodes comprend l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée. Les méthodes de production industrielle d'AP-768 sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent plusieurs étapes de purification et de contrôle qualité .

Analyse Des Réactions Chimiques

AP-768 subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

AP-768 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans des études impliquant des antagonistes du CRTH2.

Biologie : Investigated for its effects on immune cell signaling and inflammation.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement de l'asthme et d'autres maladies respiratoires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs CRTH2.

5. Mécanisme d'action

Le mécanisme d'action d'AP-768 implique sa liaison au récepteur 2 de la prostaglandine D2 (CRTH2), bloquant ainsi l'activité du récepteur. Cette inhibition empêche les voies de signalisation en aval qui conduisent à l'inflammation et à d'autres réponses immunitaires. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activation des éosinophiles et des basophiles, qui sont des acteurs clés dans les réponses allergiques et inflammatoires .

Comparaison Avec Des Composés Similaires

AP-768 est comparé à d'autres antagonistes du CRTH2, tels que :

OC000459 : Un autre antagoniste du CRTH2 avec des applications thérapeutiques similaires.

AZD1981 : Un composé qui cible également les récepteurs CRTH2 mais avec des propriétés pharmacocinétiques différentes.

Le caractère unique d'AP-768 réside dans sa forte sélectivité et sa puissance en tant qu'antagoniste du CRTH2, ce qui en fait un candidat prometteur pour un développement plus poussé dans le traitement des maladies immunitaires et respiratoires .

Propriétés

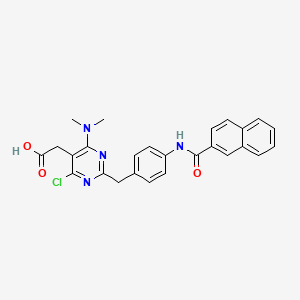

IUPAC Name |

2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNNBJJEJUDKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

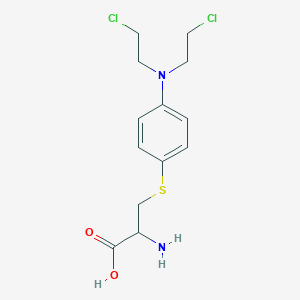

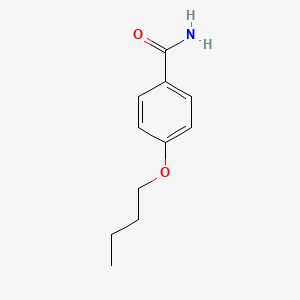

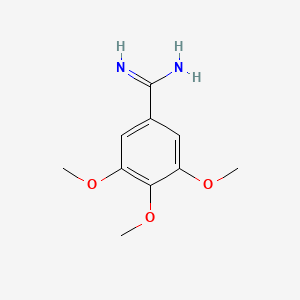

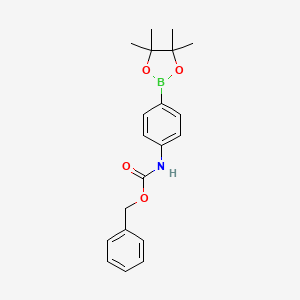

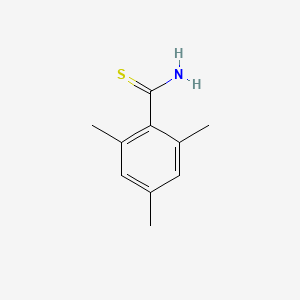

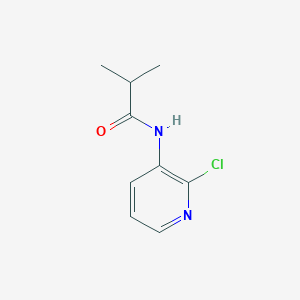

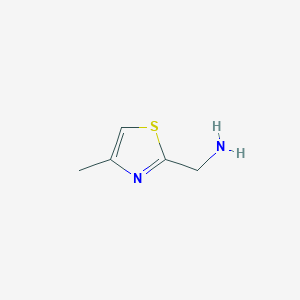

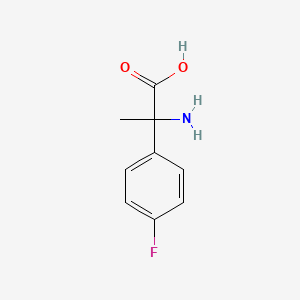

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)